molecular formula C14H20N2O2 B1390031 N-[3-(3-Piperidinylmethoxy)phenyl]acetamide CAS No. 946680-12-2

N-[3-(3-Piperidinylmethoxy)phenyl]acetamide

Cat. No.: B1390031
CAS No.: 946680-12-2
M. Wt: 248.32 g/mol
InChI Key: WLLRVYKCSNMWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Piperidinylmethoxy)phenyl]acetamide typically involves the reaction of 3-(3-piperidinylmethoxy)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Piperidinylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3-Piperidinylmethoxy)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(3-Piperidinylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[3-(3-Piperidinylmethoxy)phenyl]acetamide can be compared with other similar compounds, such as:

  • N-[3-(3-Piperidinylmethoxy)phenyl]propionamide
  • N-[3-(3-Piperidinylmethoxy)phenyl]butyramide
  • N-[3-(3-Piperidinylmethoxy)phenyl]valeramide

These compounds share a similar core structure but differ in the length of the acyl chain. The uniqueness of this compound lies in its specific acetamide group, which can influence its chemical properties and biological activity .

Properties

IUPAC Name

N-[3-(piperidin-3-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(17)16-13-5-2-6-14(8-13)18-10-12-4-3-7-15-9-12/h2,5-6,8,12,15H,3-4,7,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRVYKCSNMWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.